2,5-ditert-butyl-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

2,5-ditert-butyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-16(2,3)11-7-8-14-12(9-11)13(10-19)15(18-14)17(4,5)6/h7-10,18H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYUDFPDMGDXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC(=C2C=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2,5-ditert-butyl-1H-indole-3-carbaldehyde

An In-depth Technical Guide: Physicochemical Properties of 2,5-ditert-butyl-1H-indole-3-carbaldehyde

Executive Summary

The indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds.[1][2][3] This guide focuses on a specific analogue, this compound, providing a comprehensive analysis of its physicochemical properties. The introduction of sterically bulky tert-butyl groups at the C2 and C5 positions is anticipated to significantly modulate properties such as solubility, lipophilicity, and metabolic stability compared to the parent compound. Understanding these characteristics is paramount for professionals in drug discovery, as they directly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its therapeutic potential.[4] This document provides both established data and validated experimental protocols for the rigorous characterization of this molecule and others in its class.

Molecular Structure and Identification

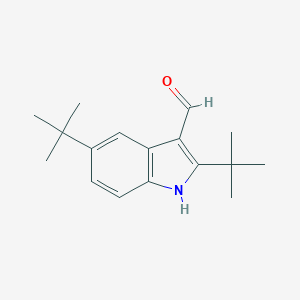

Accurate identification is the foundation of all subsequent experimental work. The structure of this compound is defined by an indole core, a formyl group at the C3 position, and two tert-butyl substituents.

Caption: 2D Chemical Structure of the title compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 2,5-di-tert-butyl-1H-indole-3-carbaldehyde | N/A |

| CAS Number | 590347-37-8 | [5] |

| Molecular Formula | C₁₇H₂₃NO | Derived |

| Molecular Weight | 257.37 g/mol | Derived |

Synthesis and Purification Overview

The synthesis of indole-3-carbaldehydes is classically achieved via the Vilsmeier-Haack reaction . This method is favored due to its high efficiency and selectivity for the electron-rich C3 position of the indole nucleus.[6][7]

Causality of the Vilsmeier-Haack Reaction: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a phosphoryl chloride and a formamide (e.g., DMF). The indole's π-system, particularly the high electron density at C3, acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the target aldehyde.[6]

Caption: Logical workflow of the Vilsmeier-Haack synthesis.

Post-synthesis, purification is critical. Silica gel column chromatography is the standard method, separating the target compound from unreacted starting materials and side products based on polarity. The purity should then be validated by HPLC and NMR spectroscopy.

Core Physicochemical Properties and Measurement Protocols

The following properties are critical for evaluating the drug-like potential of a molecule. For context, data for the well-characterized parent compound, indole-3-carbaldehyde, is provided where specific data for the title compound is not publicly available.

Table 2: Summary of Physicochemical Properties

| Property | Indole-3-carbaldehyde (Parent) | This compound | Significance in Drug Development |

| Melting Point | 193-198 °C[8] | Data not available | Purity indicator, solid-state stability |

| Solubility | Soluble in DMSO (~30 mg/mL)[9]; Sparingly soluble in water[9][10] | Expected to have lower aqueous solubility and higher organic solubility | Affects formulation, bioavailability, and assay design |

| Lipophilicity (LogP) | 1.68 - 1.7[11] | Expected to be significantly higher (>3.0) | Governs membrane permeability and metabolic clearance |

| pKa | Data not available | Data not available | Influences ionization state, solubility, and receptor binding |

Melting Point

-

Significance: The melting point is a fundamental thermal property that provides a primary indication of a compound's purity. A sharp, defined melting range suggests a highly pure substance, while a broad or depressed range often indicates the presence of impurities.

-

Expert Insight: For drug candidates, the melting point also influences solid-state properties like crystal packing and stability, which are critical for formulation and manufacturing.

Protocol 1: Melting Point Determination (Capillary Method)

-

Sample Preparation: Finely powder a small amount (1-2 mg) of the dry crystalline compound.

-

Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire solid phase has liquefied (completion of melting).

-

-

Validation: The protocol is self-validating when performed on a calibrated instrument using a certified reference standard with a known melting point. The narrowness of the observed range validates the sample's purity.

Solubility

-

Significance: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, hindering oral drug delivery. Solubility in organic solvents like DMSO is essential for preparing stock solutions for biological screening.[9]

-

Expert Insight: The addition of two large, nonpolar tert-butyl groups will drastically decrease the aqueous solubility of the title compound compared to indole-3-carbaldehyde, while increasing its solubility in nonpolar organic solvents. This is a key consideration for formulation scientists.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Sample Preparation: In a 96-well microplate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2-4 hours) to allow for precipitation to reach a steady state.[4]

-

Separation: Centrifuge the plate to pellet any precipitated solid.

-

Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy) by comparing against a calibration curve.

-

Validation: The system is validated by running a control compound with a known solubility in parallel. The consistency of results across replicate wells confirms the precision of the assay.

Lipophilicity (LogP)

-

Significance: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key predictor of a drug's ability to cross cell membranes. It influences absorption, distribution throughout the body, and metabolism.[4]

-

Expert Insight: The tert-butyl groups are highly lipophilic. Their addition will substantially increase the LogP of the title compound, likely pushing it into a range where it may be subject to higher metabolic clearance and potential off-target binding.

Protocol 3: LogP Determination (Shake-Flask Method)

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. Use the appropriate aqueous buffer if determining LogD at a specific pH.[4]

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the pre-saturated aqueous phase to the octanol solution in a glass vial.

-

Equilibration: Shake the vial at a constant temperature for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[4]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method like HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

-

Validation: This "gold standard" method is self-validating through mass balance; the total amount of compound recovered from both phases should equal the initial amount added.

Spectroscopic Profile

-

Significance: Spectroscopic data provides unambiguous structural confirmation and is a critical component of any regulatory submission.

-

Expert Insight: For the title compound, ¹H NMR is expected to show characteristic signals for the aldehyde proton (~10 ppm), aromatic protons, and two large singlets for the non-equivalent tert-butyl groups. ¹³C NMR will confirm the presence of all 17 carbons, including the carbonyl carbon (~185 ppm).

Protocol 4: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), for chemical shift calibration (0.0 ppm).

-

Data Acquisition:

-

Place the sample in the NMR spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire a broadband-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

-

Validation: The integrated areas of the proton signals in the ¹H NMR spectrum should correspond to the number of protons in the structure, validating its identity and purity relative to proton-containing impurities.

Reactivity and Stability

The chemical reactivity of this compound is dominated by the aldehyde functional group.

-

Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air and light over extended periods. Proper storage under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place is recommended.

-

Condensation Reactions: The aldehyde can readily participate in condensation reactions with nucleophiles, such as primary amines to form Schiff bases, or with active methylene compounds in Knoevenagel or Henry reactions.[12] This reactivity is frequently exploited to synthesize more complex derivatives for biological testing.[1][13]

Conclusion

This compound is a rationally designed analogue of a medicinally important scaffold. Its physicochemical properties are predictably modulated by the bulky tert-butyl groups, leading to increased lipophilicity and reduced aqueous solubility. This guide provides the foundational knowledge and validated experimental frameworks necessary for its comprehensive characterization. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing drug discovery and development programs.

References

- Synthesis of Indole-3-carboxaldehyde via the Vilsmeier-Haack Reaction. Benchchem.

- Reaction condition modifications for indole-3-carboxaldehyde synthesis. Benchchem.

- Experiment 1 — Properties of Organic Compounds. Unknown Source.

- Chapter 1: Physicochemical Properties. The Royal Society of Chemistry.

- LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Chemistry LibreTexts.

- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Unknown Source.

- 2,5-DI-TERT-BUTYL-1H-INDOLE-3-CARBALDEHYDE Chemical Properties. ChemicalBook.

- Indole-3-carboxaldehyde. Cayman Chemical.

- Indole-3-carboxaldehyde - Solubility of Things. Solubility of Things.

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu

- Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and...

- New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.

- New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Semantic Scholar.

- Indole-3-carbaldehyde. Wikipedia.

- Indole-3-Carboxaldehyde. PubChem.

- Indole-3-carboxaldehyde 97 487-89-8. Sigma-Aldrich.

- Indole-3-carboxaldehyde 97 487-89-8. Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. | Semantic Scholar [semanticscholar.org]

- 4. books.rsc.org [books.rsc.org]

- 5. 2,5-DI-TERT-BUTYL-1H-INDOLE-3-CARBALDEHYDE CAS#: 590347-37-8 [amp.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Indole-3-carboxaldehyde 97 487-89-8 [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 13. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,5-ditert-butyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-ditert-butyl-1H-indole-3-carbaldehyde. As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its structural features through NMR spectroscopy is paramount for its identification, purity assessment, and the prediction of its chemical behavior. This document moves beyond a simple presentation of data, offering insights into the rationale behind spectral patterns and experimental considerations.

Introduction: The Significance of NMR in Characterizing Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of bulky substituents, such as tert-butyl groups, can significantly influence the electronic environment and conformation of the indole ring, which in turn dictates its biological activity. NMR spectroscopy is an unparalleled tool for elucidating the precise structural details of such molecules in solution.

This compound presents a unique substitution pattern. The tert-butyl group at the 2-position sterically hinders the pyrrole ring, while the tert-butyl group at the 5-position on the benzene ring electronically influences the aromatic system. The carbaldehyde at the 3-position further modifies the electronic landscape. This guide will dissect the ¹H and ¹³C NMR spectra to provide a comprehensive understanding of these structural nuances.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of clean, high-resolution NMR spectra is fundamental to accurate structural elucidation. The following protocol outlines the standard procedure for preparing and analyzing a sample of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this compound due to its excellent dissolving power for nonpolar to moderately polar organic molecules and its single, well-defined solvent peak in the ¹³C NMR spectrum (around 77.16 ppm).

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of CDCl₃ is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, which is particularly important for resolving the aromatic protons.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

-

Spectral Width: A spectral width of approximately 12-15 ppm is adequate to cover all proton signals.

-

Acquisition Time: An acquisition time of 2-3 seconds ensures good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually enough to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.

-

Spectral Width: A spectral width of 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

-

Number of Scans: Several hundred to a few thousand scans may be required to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by distinct signals for the indole ring protons, the aldehyde proton, and the two tert-butyl groups. The predicted chemical shifts are influenced by the electron-donating nature of the tert-butyl groups and the electron-withdrawing effect of the carbaldehyde.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | ~8.5-9.0 | br s | - | 1H |

| CHO | ~10.0 | s | - | 1H |

| H-4 | ~8.0-8.2 | d | ~1.5-2.0 | 1H |

| H-6 | ~7.3-7.5 | dd | ~8.5, 1.5-2.0 | 1H |

| H-7 | ~7.2-7.4 | d | ~8.5 | 1H |

| 2-t-Bu | ~1.4-1.6 | s | - | 9H |

| 5-t-Bu | ~1.3-1.5 | s | - | 9H |

Interpretation of the ¹H NMR Spectrum

-

Aldehyde Proton (CHO): This proton is expected to be the most downfield signal (around 10.0 ppm) due to the strong deshielding effect of the carbonyl group. It will appear as a sharp singlet as there are no adjacent protons to couple with.

-

Indole N-H Proton: The N-H proton signal is typically broad and appears in the region of 8.5-9.0 ppm. Its chemical shift can be sensitive to solvent and concentration.

-

Aromatic Protons (H-4, H-6, H-7):

-

H-4: This proton is situated peri to the aldehyde group, leading to significant deshielding. It is expected to appear as a doublet due to coupling with H-6 (meta-coupling, J ≈ 1.5-2.0 Hz).

-

H-7: This proton is adjacent to the nitrogen and is expected to be a doublet due to coupling with H-6 (ortho-coupling, J ≈ 8.5 Hz).

-

H-6: This proton will be a doublet of doublets, as it is coupled to both H-7 (ortho) and H-4 (meta).

-

-

tert-Butyl Protons: The two tert-butyl groups will each give rise to a sharp singlet in the upfield region of the spectrum (1.3-1.6 ppm), each integrating to 9 protons. The tert-butyl group at the 2-position may be slightly downfield compared to the one at the 5-position due to its proximity to the electron-withdrawing indole nitrogen.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~185 |

| C-2 | ~145 |

| C-7a | ~136 |

| C-5 | ~148 |

| C-3a | ~128 |

| C-4 | ~122 |

| C-6 | ~120 |

| C-7 | ~112 |

| C-3 | ~118 |

| C(CH₃)₃ (C-2) | ~35 |

| C(CH₃)₃ (C-5) | ~35 |

| C(CH₃)₃ (C-2) | ~32 |

| C(CH₃)₃ (C-5) | ~32 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most downfield signal, expected around 185 ppm.

-

Indole Ring Carbons:

-

C-2 and C-5: These carbons, directly attached to the bulky and electron-donating tert-butyl groups, will be significantly shifted downfield. C-5 is expected to be further downfield due to the direct attachment of the electron-donating alkyl group to the benzene ring.

-

C-7a and C-3a: These are the quaternary carbons at the ring junctions.

-

C-4, C-6, and C-7: These are the protonated aromatic carbons. Their chemical shifts are influenced by the substituents on the ring.

-

C-3: This carbon, bearing the aldehyde group, will also be in the aromatic region.

-

-

tert-Butyl Carbons: The quaternary carbons of the tert-butyl groups will appear around 35 ppm, and the methyl carbons will be around 32 ppm. These signals are typically sharp and intense.

Visualization of Molecular Structure and Workflow

To aid in the conceptualization of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Standard workflow for NMR analysis.

Conclusion: A Cohesive Structural Portrait

The combined analysis of the ¹H and ¹³C NMR spectra provides a definitive structural confirmation of this compound. The characteristic chemical shifts and coupling patterns of the aldehyde, N-H, aromatic, and tert-butyl protons in the ¹H NMR spectrum, along with the distinct signals for each carbon in the ¹³C NMR spectrum, create a unique spectral fingerprint for this molecule. This guide serves as a valuable resource for researchers working with this compound, enabling confident identification and further investigation into its chemical and biological properties. The principles of spectral interpretation discussed herein are broadly applicable to a wide range of substituted indole derivatives, underscoring the power of NMR spectroscopy in modern chemical research.

References

-

PubChem. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2,5-ditert-butyl-1H-indole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,5-ditert-butyl-1H-indole-3-carbaldehyde, a substituted indole derivative of interest to researchers in drug discovery and organic synthesis. Recognizing the unique structural characteristics of this molecule—namely the bulky tert-butyl groups and the reactive aldehyde moiety—this document outlines tailored methodologies for its characterization. We delve into the rationale behind the selection of appropriate ionization techniques, with a focus on Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). Furthermore, a detailed, predicted fragmentation pathway elucidated through tandem mass spectrometry (MS/MS) is presented, offering a roadmap for structural confirmation and impurity profiling. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for novel indole-based compounds.

Introduction: The Significance of Substituted Indoles and the Need for Precise Characterization

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's pharmacological properties. This compound represents a unique synthetic intermediate, where the bulky tert-butyl groups can enhance metabolic stability and modulate receptor binding, while the carbaldehyde function at the 3-position serves as a versatile handle for further chemical modifications.

Given its potential role in the development of novel therapeutics, the unambiguous characterization of this compound is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering high sensitivity and specificity for molecular weight determination and structural elucidation. This guide provides a detailed framework for the mass spectrometric analysis of this compound, emphasizing the causal relationships between molecular structure, instrumental parameters, and the resulting spectral data.

Foundational Knowledge: Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is the bedrock of any successful analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃NO | - |

| Molecular Weight | 257.37 g/mol | - |

| Structure | A 1H-indole core substituted with tert-butyl groups at positions 2 and 5, and a carbaldehyde group at position 3. | - |

| CAS Number | 590347-37-8 | [1] |

The presence of the two bulky, non-polar tert-butyl groups significantly influences the molecule's solubility and its behavior in the gas phase during mass spectrometric analysis. The aromatic indole ring and the polar aldehyde group provide sites for ionization.

Experimental Workflow: From Sample Preparation to Data Acquisition

A meticulously planned experimental workflow is critical for obtaining high-quality, reproducible mass spectrometry data. The following sections detail the recommended protocols and the scientific reasoning behind each step.

Sample Preparation: Ensuring Analyte Integrity and Compatibility

Proper sample preparation is a crucial first step to ensure high-quality data and prevent instrument contamination.[2] The choice of solvent and concentration is dictated by the analyte's solubility and the chosen ionization technique.

Protocol for LC-MS Analysis:

-

Initial Dissolution: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent such as methanol or acetonitrile to create a stock solution of 1 mg/mL. The tert-butyl groups enhance solubility in less polar organic solvents.

-

Working Solution: Prepare a working solution by diluting the stock solution with the initial mobile phase of the liquid chromatography (LC) method to a final concentration of 1-10 µg/mL. This concentration range is typically optimal for modern ESI and APCI sources.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or the mass spectrometer's sample introduction capillary.

-

Vials: Transfer the filtered sample into an appropriate autosampler vial, preferably a glass vial with a screw top and a PTFE septum to prevent solvent evaporation and sample contamination.[2]

dot graph TD { subgraph "Sample Preparation Workflow" A[Weigh Analyte] --> B{Dissolve in Methanol/Acetonitrile(1 mg/mL Stock)}; B --> C{Dilute with Mobile Phase(1-10 µg/mL Working Solution)}; C --> D[Filter through 0.22 µm Syringe Filter]; D --> E[Transfer to Autosampler Vial]; end node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; C; D; E; } caption [label="Figure 1: Sample Preparation Workflow", shape=plaintext]

Ionization Source Selection: A Dichotomy of Polarity

The choice of ionization source is paramount and depends heavily on the analyte's polarity and thermal stability. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, each with distinct advantages.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules.[3] It generates ions from a solution by creating a fine spray of charged droplets.[4] For our target molecule, the nitrogen atom in the indole ring can be readily protonated in the positive ion mode, especially in the presence of an acidic mobile phase modifier like formic acid. ESI is often preferred for its ability to generate multiply charged ions for large molecules, though for a compound of this molecular weight, a singly charged species ([M+H]⁺) is expected.[5]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar to non-polar, thermally stable compounds with molecular weights typically under 1500 Da.[6][7] The sample is vaporized in a heated nebulizer, and ionization occurs in the gas phase through reactions with a reagent gas.[2] Given the significant non-polar character imparted by the two tert-butyl groups, APCI can be a more robust ionization method for this analyte, especially at higher concentrations where ESI might suffer from ion suppression.[8][9]

Recommendation: For initial screening, ESI in positive ion mode is a logical starting point due to the basicity of the indole nitrogen. However, for quantitative analysis and to ensure robust ionization, APCI should also be evaluated.

Mass Spectrometry Parameters: Optimizing for Sensitivity and Specificity

The following table outlines suggested starting parameters for the analysis of this compound on a typical LC-MS system. These parameters should be optimized for the specific instrument being used.

| Parameter | ESI Setting | APCI Setting | Rationale |

| Ionization Mode | Positive | Positive | The indole nitrogen is basic and readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | - | Optimizes the electrospray plume. |

| Corona Needle Current | - | 2 - 5 µA | Induces gas-phase ionization of the analyte.[2] |

| Nebulizer Gas (N₂) Pressure | 30 - 50 psi | 40 - 60 psi | Assists in droplet formation and desolvation. |

| Drying Gas (N₂) Flow | 8 - 12 L/min | 5 - 10 L/min | Facilitates solvent evaporation from the charged droplets. |

| Drying Gas Temperature | 300 - 350 °C | 350 - 450 °C | Higher temperatures in APCI are required for complete vaporization. |

| Fragmentor Voltage | 100 - 150 V | 100 - 150 V | Can be increased to induce in-source fragmentation for initial structural clues. |

| Skimmer Voltage | 60 - 70 V | 60 - 70 V | Focuses the ion beam into the mass analyzer. |

Tandem Mass Spectrometry (MS/MS) and Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation.[10] In a typical MS/MS experiment, the protonated molecule ([M+H]⁺) is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.[11][12] The resulting fragment ions are then analyzed in the second stage of the mass spectrometer, providing a fragmentation "fingerprint" of the molecule.

Based on the known fragmentation patterns of indole alkaloids, aromatic aldehydes, and tert-butyl substituted aromatic compounds, a plausible fragmentation pathway for this compound is proposed below.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];

} caption [label="Figure 2: Predicted MS/MS Fragmentation Pathway", shape=plaintext]

Interpretation of the Predicted Fragmentation Pathway:

-

[M+H]⁺ (m/z 258.18): This is the protonated molecular ion, which will be the precursor ion for MS/MS analysis.

-

Loss of a Methyl Radical (-•CH₃, m/z 243.16): A characteristic fragmentation of tert-butyl groups is the loss of a methyl radical to form a stable tertiary carbocation. This is expected to be a prominent fragmentation pathway.

-

Loss of Isobutylene (-C₄H₈, m/z 202.11): Another common fragmentation for tert-butyl groups is the loss of a neutral isobutylene molecule via a rearrangement process.

-

Loss of a tert-Butyl Radical (-•C₄H₉, m/z 201.10): Direct cleavage of the bond between the indole ring and a tert-butyl group can lead to the loss of a tert-butyl radical.

-

Loss of the Formyl Radical (-•CHO, m/z 229.19): α-cleavage adjacent to the carbonyl group can result in the loss of the formyl radical. This is a common fragmentation for aromatic aldehydes.[13][14]

-

Sequential Losses: Further fragmentation of the primary product ions can occur. For example, the ion at m/z 202.11 (resulting from the loss of isobutylene) can subsequently lose a methyl radical to form the ion at m/z 187.08. Similarly, it could also lose the formyl radical to produce the ion at m/z 173.12.

Data Presentation and Interpretation

The acquired mass spectra should be presented clearly and concisely. The full scan mass spectrum will confirm the molecular weight of the compound, while the MS/MS spectrum will provide structural information.

Table of Predicted Fragment Ions:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 258.18 | 243.16 | •CH₃ (Methyl radical) |

| 258.18 | 229.19 | •CHO (Formyl radical) |

| 258.18 | 202.11 | C₄H₈ (Isobutylene) |

| 258.18 | 201.10 | •C₄H₉ (tert-Butyl radical) |

| 202.11 | 187.08 | •CH₃ (Methyl radical) |

| 202.11 | 173.12 | •CHO (Formyl radical) |

When interpreting the spectra, the relative intensities of the fragment ions should be considered. The most stable fragment ions will typically be the most abundant. For this compound, the loss of a methyl radical to form a stable tertiary carbocation is expected to be a highly favorable process, likely resulting in a base peak at m/z 243.16 in the MS/MS spectrum.

Conclusion

This technical guide has provided a comprehensive framework for the mass spectrometry analysis of this compound. By carefully considering the unique chemical properties of this molecule, we have outlined detailed protocols for sample preparation, ionization source selection, and instrument parameter optimization. The proposed fragmentation pathway, based on established principles of mass spectrometry, offers a valuable tool for the structural confirmation of this important synthetic intermediate. The methodologies described herein are designed to be a robust starting point for researchers in drug discovery and related fields, enabling the confident and accurate characterization of novel indole derivatives.

References

-

Collision-induced dissociation. (n.d.). In Grokipedia. Retrieved January 14, 2026, from [Link]

-

Smith, D. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. Retrieved January 14, 2026, from [Link]

-

Collision-induced dissociation. (2023, December 27). In Wikipedia. [Link]

-

Agilent. (n.d.). Atmospheric Pressure Chemical Ionization Source, APCI. Retrieved January 14, 2026, from [Link]

-

National High Magnetic Field Laboratory. (n.d.). Atmospheric Pressure Chemical Ionization (APCI). Retrieved January 14, 2026, from [Link]

-

Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]

-

LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved January 14, 2026, from [Link]

-

Wordvice. (2025, April 21). How To Present Data Successfully in Academic & Scientific Research. [Link]

-

Robles, Y. R., et al. (2025). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. [Link]

- Wells, J. M., & McLuckey, S. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in enzymology, 402, 148–185.

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 14, 2026, from [Link]

-

Renard, C. (2025, February 3). 5 key practices for data presentation in research. Elsevier Connect. [Link]

- Kelleher, C., & Wagener, T. (2011). Ten guidelines for effective data visualization in scientific publications. Environmental Modelling & Software, 26(6), 822-827.

-

Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

-

AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved January 14, 2026, from [Link]

-

Chemistry For Everyone. (2025, August 4). What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS? [Video]. YouTube. [Link]

-

Li, Z., et al. (2015). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]

- Stern, R. M. (2012). Guidelines for Data Presentation. In The Psychologist's Companion (pp. 143-164). Cambridge University Press.

- Chew, K. S. (2006). How To Present Research Data?. The Malaysian journal of medical sciences : MJMS, 13(1), 10–13.

-

PubChem. (n.d.). tert-Butylbenzene. Retrieved January 14, 2026, from [Link]

-

Robles, Y. R., et al. (2025). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). CHAPTER 2 Fragmentation and Interpretation of Spectra. Whitman College. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, tert-butyl-. NIST WebBook. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

- Weniger, K., Kleimann, J., & Grützmacher, H. (1997). Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene. European Journal of Mass Spectrometry, 3(4), 271-280.

- Yamashita, M., & Fenn, J. B. (1984). Electrospray ion source. Another variation on the free-jet theme. The Journal of Physical Chemistry, 88(20), 4451-4459.

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3–12.

-

Compose.ly. (2023, October 26). The Ultimate Guide to Writing Technical White Papers. [Link]

-

American Chemical Society. (n.d.). Author's Guide to Analytical Chemistry. Retrieved January 14, 2026, from [Link]

-

Chemistry Stack Exchange. (2016, July 29). EI-MS: M-28 peak in aldehydes. [Link]

-

Fragmentation (mass spectrometry). (2023, December 19). In Wikipedia. [Link]

-

American Chemical Society. (n.d.). Analytical Chemistry - Author Guidelines. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Author guidelines for Analytical Methods. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 1-butyl-1H-indole-3-carbaldehyde. Retrieved January 14, 2026, from [Link]

-

Indole-3-carbaldehyde. (2023, November 29). In Wikipedia. [Link]

-

PubChem. (n.d.). Indole-3-Carboxaldehyde. Retrieved January 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole-3-carboxaldehyde. NIST WebBook. Retrieved January 14, 2026, from [Link]

Sources

- 1. 2,5-DI-TERT-BUTYL-1H-INDOLE-3-CARBALDEHYDE CAS#: 590347-37-8 [amp.chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Benzene, tert-butyl- [webbook.nist.gov]

- 4. How to Write a Technical White Paper (2026 Guide) [venngage.com]

- 5. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 7. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 8. agilent.com [agilent.com]

- 9. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 10. longdom.org [longdom.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,5-ditert-butyl-1H-indole-3-carbaldehyde

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 2,5-ditert-butyl-1H-indole-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles and practical methodologies for obtaining and interpreting the IR spectrum of this substituted indole derivative. The narrative integrates foundational spectroscopic principles with field-proven insights to ensure both technical accuracy and practical applicability.

Introduction: The Role of IR Spectroscopy in Characterizing Substituted Indoles

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It probes the vibrational transitions of molecules, where specific functional groups absorb infrared radiation at characteristic frequencies.[1] For complex heterocyclic compounds such as this compound, IR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups and to gain insights into the molecular structure and bonding.

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest.[2][3] The subject of this guide, this compound, possesses a unique combination of functional groups—an indole N-H, a conjugated aldehyde, and bulky tert-butyl substituents—each contributing distinct features to its IR spectrum. Understanding these spectral signatures is crucial for reaction monitoring, quality control, and the characterization of novel indole-based compounds.

Molecular Structure and Predicted Vibrational Modes

The molecular structure of this compound dictates its IR spectrum. The key vibrational modes that are expected to be IR-active are associated with the N-H group of the indole ring, the C=O and C-H groups of the carbaldehyde moiety, the aromatic C-H and C=C bonds of the indole nucleus, and the C-H bonds of the tert-butyl groups.

The presence of the electron-donating tert-butyl groups at the 2- and 5-positions and the electron-withdrawing carbaldehyde group at the 3-position influences the electron density distribution within the indole ring system. This, in turn, affects the force constants of the various bonds and, consequently, their absorption frequencies. Furthermore, intermolecular hydrogen bonding between the indole N-H and the aldehyde C=O in the solid state or in concentrated solutions can lead to significant shifts in the stretching frequencies of these groups.

Below is a diagram illustrating the key functional groups and their associated vibrational modes that are central to the IR spectroscopic analysis of this molecule.

Caption: Key IR-active vibrational modes in this compound.

Detailed Analysis of Expected IR Absorption Bands

The interpretation of the IR spectrum of this compound relies on the identification of characteristic group frequencies. The following sections detail the expected absorption bands for each key functional group.

N-H Stretching Vibration (Indole Ring)

The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3500-3300 cm⁻¹.[2] For unsubstituted indole, this band is observed around 3406 cm⁻¹.[2] In the solid state, intermolecular hydrogen bonding between the N-H proton (donor) and the carbonyl oxygen of an adjacent molecule (acceptor) is expected. This interaction weakens the N-H bond, causing a shift of the absorption band to a lower wavenumber, often accompanied by broadening.[4][5] Therefore, for this compound in a solid-state measurement (e.g., KBr pellet or ATR), the N-H stretch is anticipated to be in the lower end of this range, likely around 3350-3200 cm⁻¹.

C-H Stretching Vibrations

-

Aromatic C-H Stretch: The C-H stretching vibrations of the indole ring are expected to appear as weak to medium intensity bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[2]

-

Aldehyde C-H Stretch: A highly diagnostic feature for aldehydes is the C-H stretching of the formyl group (CHO). This typically gives rise to two weak to medium bands.[6][7] One appears in the 2860-2800 cm⁻¹ range, and the other, often more distinct, appears in the 2760-2700 cm⁻¹ range.[8][9] The presence of a band around 2720 cm⁻¹ is strong evidence for an aldehyde functionality.[7] Fermi resonance with an overtone of a C-H bending vibration can sometimes result in two distinct peaks in this region.[10]

-

Alkyl C-H Stretch: The tert-butyl groups will exhibit strong C-H stretching absorptions in the 3000-2850 cm⁻¹ region due to both symmetric and asymmetric vibrations of the methyl groups.[11] These bands are often the most intense in this part of the spectrum.

C=O Carbonyl Stretching Vibration (Aldehyde)

The C=O stretching vibration of carbonyl compounds gives rise to one of the most intense and characteristic bands in the IR spectrum.[6][12] For saturated aldehydes, this band appears around 1730 cm⁻¹.[6][8] However, conjugation of the carbonyl group with an aromatic ring or a double bond delocalizes the pi-electrons, weakens the C=O double bond, and consequently lowers the absorption frequency.[8][12] For aromatic aldehydes like benzaldehyde, the C=O stretch is observed near 1705 cm⁻¹.[6][8][9] Given that the carbaldehyde group at the 3-position of the indole ring is conjugated with the heterocyclic system, a strong and sharp absorption band is expected in the 1705-1680 cm⁻¹ range.

Fingerprint Region (1600-600 cm⁻¹)

This region contains a wealth of information from complex vibrational modes, including C=C stretching, C-N stretching, and various bending vibrations.

-

Aromatic C=C Stretching: The indole ring will exhibit several bands of variable intensity in the 1620-1450 cm⁻¹ region due to C=C stretching vibrations within the aromatic system.[2]

-

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the alkyl C-H bonds of the tert-butyl groups will be present in this region. The C-H out-of-plane bending bands below 900 cm⁻¹ can sometimes provide information about the substitution pattern of the aromatic ring.[2]

-

C-N Stretching: The C-N stretching of the indole ring typically appears in the 1350-1250 cm⁻¹ region.

Summary of Expected IR Data

The following table summarizes the anticipated characteristic IR absorption bands for this compound.

| Predicted Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Notes |

| 3350 - 3200 | N-H (Indole) Stretch | Medium, Broad | Lower frequency due to intermolecular H-bonding. |

| 3100 - 3000 | C-H (Aromatic) Stretch | Weak to Medium | |

| 2980 - 2850 | C-H (Alkyl) Stretch | Strong | Asymmetric and symmetric stretches of tert-butyl groups. |

| ~2820 and ~2720 | C-H (Aldehyde) Stretch | Weak to Medium | The ~2720 cm⁻¹ band is highly diagnostic.[7] |

| 1705 - 1680 | C=O (Aldehyde) Stretch | Strong, Sharp | Lower frequency due to conjugation with the indole ring.[6][8] |

| 1620 - 1450 | C=C (Aromatic) Stretch | Medium to Strong | Multiple bands expected.[2] |

| 1470 - 1360 | C-H (Alkyl) Bend | Medium | Bending vibrations of tert-butyl groups. |

| Below 900 | C-H (Aromatic) Out-of-plane Bend | Medium to Strong | Dependent on the substitution pattern. |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred sampling technique for obtaining a high-quality IR spectrum of a solid sample like this compound due to its simplicity and minimal sample preparation.[13][14]

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a diamond or zinc selenide (ZnSe) crystal[13]

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Step-by-Step Methodology

-

Background Spectrum Acquisition: a. Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely. b. With no sample on the crystal, run a background scan. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Application: a. Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal. b. Lower the press arm of the ATR accessory and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong signal.[13]

-

Sample Spectrum Acquisition: a. Collect the sample spectrum. Typical instrument parameters are:

- Spectral Range: 4000-400 cm⁻¹

- Resolution: 4 cm⁻¹

- Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

-

Data Processing and Cleaning: a. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. After the measurement, release the pressure arm, remove the bulk of the sample, and clean the ATR crystal surface thoroughly with a solvent-dampened wipe.

The logical flow for this self-validating protocol is illustrated below.

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

The infrared spectrum of this compound is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular architecture. The key diagnostic peaks include the hydrogen-bonded N-H stretch (3350-3200 cm⁻¹), the distinctive dual aldehyde C-H stretches (~2820 and ~2720 cm⁻¹), and a strong, conjugated C=O stretch (1705-1680 cm⁻¹). These features, in conjunction with the absorptions from the aromatic ring and tert-butyl groups, provide a unique spectral fingerprint. By employing the ATR-FTIR methodology outlined, researchers can reliably obtain and interpret the spectrum, providing robust evidence for the structural integrity of this and related indole derivatives.

References

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Trivedi, M. K., et al. (n.d.). FT-IR spectrum of control indole. ResearchGate. [Link]

-

Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

-

Huang, X., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1379. [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Kim, D., et al. (2022). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. International Journal of Molecular Sciences, 23(21), 13469. [Link]

-

ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]

-

University of Wisconsin-Madison. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

-

Chemistry LibreTexts. (2025, November 25). 13.4: Infrared Spectra of Some Common Functional Groups. [Link]

-

UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for.... [Link]

-

Huang, X., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1379. [Link]

-

University of Calgary. (n.d.). IR: aldehydes. [Link]

-

Gerhards, M., et al. (2000). Ultraviolet/infrared-double resonance spectroscopy and ab initio calculations on the indole+ and indole(H2O)1+ cations. The Journal of Chemical Physics, 113(18), 8049-8061. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Carney, J. R., & Zwier, T. S. (2000). Infrared and Ultraviolet Spectroscopy of Water-Containing Clusters of Indole, 1-Methylindole, and 3-Methylindole. The Journal of Physical Chemistry A, 104(38), 8677-8688. [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. [Link]

-

ResearchGate. (n.d.). FT-IR and NIR Spectroscopic Investigation of Hydrogen Bonding in Indole-Ether Systems. [Link]

-

ResearchGate. (2001). Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR, NMR and Theoretical Study. [Link]

-

Huang, X., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1379. [Link]

-

ElectronicsAndBooks. (n.d.). Infrared spectra of oxindole, isatine and their derivatives.... [Link]

-

Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical Chemistry, 189, 30-40. [Link]

-

Biliskov, N., et al. (2020). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules, 25(22), 5433. [Link]

-

ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1.... [Link]

-

PubChem. (n.d.). Indole-3-Carboxaldehyde. [Link]

Sources

- 1. Infrared Spectrometry [www2.chemistry.msu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 13. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

An In-depth Technical Guide on the Crystal Structure and Morphology of 2,5-ditert-butyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the crystallographic and morphological characteristics of 2,5-ditert-butyl-1H-indole-3-carbaldehyde, a substituted indole derivative of significant interest in medicinal chemistry. Given the prevalence of the indole scaffold in numerous biologically active compounds, a thorough understanding of its structural properties at the atomic level is paramount for rational drug design and development.[1][2][3][4][5][6] This document outlines the synthesis, crystallization, and detailed structural analysis of the title compound, offering insights into the influence of bulky substituents on its solid-state properties.

Introduction: The Significance of Indole Derivatives in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and synthetic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][3][4][6] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Crystal structure analysis by X-ray diffraction provides the most precise information about molecular geometry, including bond lengths, bond angles, and intermolecular interactions.[7][8][9] Furthermore, the crystal morphology, or the external shape of the crystals, is a critical parameter in pharmaceutical development, influencing properties such as solubility, dissolution rate, and bioavailability.

This guide focuses on this compound, a derivative of indole-3-carbaldehyde.[10][11] The introduction of bulky tert-butyl groups at the 2 and 5 positions of the indole ring is expected to significantly impact its crystal packing and morphology, thereby influencing its physicochemical properties. Understanding these structural nuances is crucial for the development of indole-based therapeutics.

Synthesis and Crystallization

The synthesis of this compound can be achieved through a multi-step process, culminating in a formylation reaction. A plausible synthetic route is outlined below.

Synthetic Protocol

A well-established method for the formylation of indoles is the Vilsmeier-Haack reaction.[12] A catalytic version of this reaction can be employed for the synthesis of the title compound.[13]

Step-by-step Synthesis:

-

Starting Material: The synthesis would commence from a suitably substituted aniline precursor, which would be subjected to reactions to form the indole ring with tert-butyl groups at the 2 and 5 positions.

-

Formylation: The resulting 2,5-ditert-butyl-1H-indole would then undergo a Vilsmeier-Haack reaction using a phosphoryl chloride (POCl₃) and dimethylformamide (DMF) complex to introduce the carbaldehyde group at the 3-position.

-

Purification: The crude product would be purified by column chromatography on silica gel to yield pure this compound.

Crystallization Protocol

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. For indole derivatives, solution-based crystallization methods are commonly employed.[14][15]

Step-by-step Crystallization:

-

Solvent Selection: A systematic screening of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, dichloromethane, and hexane) is performed to identify a suitable solvent system.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent or solvent mixture at a slightly elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by slow evaporation of the solvent in a loosely covered vial.

-

Vapor Diffusion: Alternatively, the vapor diffusion method can be utilized. A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

Crystal Structure Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8][9]

Experimental Workflow

The process of determining a crystal structure from a single crystal involves several key steps, from data collection to structure refinement.[8][16]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Hypothetical Crystallographic Data

While specific experimental data for this compound is not publicly available, we can propose a set of plausible crystallographic parameters based on the known structure of the parent compound, 1H-indole-3-carbaldehyde, and the anticipated influence of the tert-butyl groups.[17] The bulky tert-butyl groups are expected to lead to a larger unit cell volume and potentially a different crystal system and space group compared to the parent compound.

| Parameter | Hypothetical Value for this compound |

| Chemical Formula | C₁₇H₂₃NO |

| Formula Weight | 257.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 105.0 |

| Volume (ų) | 1515 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.128 |

| R-factor | < 0.05 |

Table 1: Hypothetical Crystallographic Data.

Structural Insights and Influence of Tert-butyl Groups

The presence of the sterically demanding tert-butyl groups at the 2 and 5 positions would likely prevent the planar indole rings from packing in a close-packed arrangement. This steric hindrance would disrupt the typical N-H···O hydrogen bonding network observed in the crystal structure of 1H-indole-3-carbaldehyde, where molecules are linked into chains.[17] Instead, the crystal packing would be dominated by weaker van der Waals interactions between the bulky alkyl groups. This could lead to a less dense crystal structure and may influence the overall stability and solubility of the compound.

Crystal Morphology Analysis: Scanning Electron Microscopy

Scanning electron microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of crystalline materials.[18][19] It provides a three-dimensional impression of the crystal habit.[18]

Experimental Protocol

The analysis of crystal morphology by SEM is a relatively straightforward process.

Caption: Workflow for Scanning Electron Microscopy Analysis.

Predicted Morphology

The morphology of a crystal is influenced by both its internal crystal structure and the conditions of crystallization.[14] For this compound, the bulky tert-butyl groups are expected to play a significant role in defining the crystal habit. It is plausible that the crystals would exhibit a plate-like or prismatic morphology, as the growth rates of different crystal faces would be affected by the steric hindrance of the substituents. The specific morphology would also be dependent on the solvent used for crystallization, as solvent-crystal interactions can stabilize certain crystal faces over others.[14]

Implications for Drug Development

A comprehensive understanding of the crystal structure and morphology of a drug candidate is a critical aspect of pharmaceutical development.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have profound implications for its stability, solubility, and bioavailability. A thorough crystallographic analysis is essential to identify and characterize different polymorphic forms.

-

Structure-Activity Relationship (SAR): Precise knowledge of the three-dimensional structure of a molecule allows for a deeper understanding of its SAR. This information is invaluable for the rational design of more potent and selective analogues.

-

Formulation Development: The morphology of a drug substance affects its flowability, compressibility, and dissolution rate, all of which are critical parameters in the design of a stable and effective dosage form.

The indole-3-carboxaldehyde scaffold and its derivatives have shown a wide range of biological activities, making them promising candidates for drug discovery.[3][4][5][6] A detailed structural characterization, as outlined in this guide, is a fundamental step in advancing these compounds from discovery to clinical application.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, crystallization, and detailed structural analysis of this compound. By integrating established methodologies in organic synthesis, single-crystal X-ray diffraction, and scanning electron microscopy, researchers and drug development professionals can gain critical insights into the solid-state properties of this and other important indole derivatives. Such knowledge is indispensable for the successful development of novel therapeutics based on this versatile chemical scaffold.

References

- Wadsworth, et al. "Crystallization process of tricyclic indole derivatives.

- "Structure and Morphology of Indole Analogue Crystals.

- "Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz

- "A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction d

- "Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.

- "Synthesis of indole derivatives as prevalent moieties present in selected alkaloids." PMC.

- Saraf, Chinmay. "Analyzing Thin Crystals with an Electron Microscope." AZoM, 2022.

- "X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS." Madurai Kamaraj University.

- "X-ray Diffraction Protocols and Methods.

- "Expression, purification and crystallization of an indole prenyltransferase

- "Image-Analysis-Based Method for 3D Crystal Morphology Measurement and Polymorph Identification Using Confocal Microscopy." Purdue College of Engineering, 2021.

- "Using the SEM to measure crystal structures." Compound Semiconductor, 2012.

- "X-Ray Diffraction Basics.

- "Morphology Study by Using Scanning Electron Microscopy.

- "SEM study of crystal morphology in the Zn4(OH)6SO4·nH2O system (n = 1, 3, 4)." SciSpace.

- "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Organic Syntheses, 2024.

- "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu

- "1H-Indole-3-carbaldehyde." PMC, NIH.

- "New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review." PubMed.

- "Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.

- "Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Str

- "New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.

- "New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review." Semantic Scholar.

- "Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.

- "1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- "Indole-3-Carboxaldehyde." PubChem.

- "Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and...

- "Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent." PubMed, 2020.

- "Indole-3-carbaldehyde." Wikipedia.

- "Crystal structure of tert-butyl 3,6-diiodocarbazole- 9-carboxyl

- "Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent.

- "1H-Indole-3-carbaldehyde thiosemicarbazone.

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mkuniversity.ac.in [mkuniversity.ac.in]

- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. orgsyn.org [orgsyn.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1H-Indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 18. azom.com [azom.com]

- 19. researchgate.net [researchgate.net]

Solubility profile of 2,5-ditert-butyl-1H-indole-3-carbaldehyde in organic solvents

An In-depth Technical Guide to Determining the Solubility Profile of 2,5-ditert-butyl-1H-indole-3-carbaldehyde in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] Poorly soluble compounds present significant challenges in drug development, from formulation to in vivo performance.[3][4] This technical guide provides a comprehensive framework for determining the solubility profile of this compound, a complex heterocyclic compound, in a range of organic solvents. While specific solubility data for this molecule is not extensively published, this document outlines the fundamental principles and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to establish a robust and reliable solubility profile. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of high-quality, reproducible data crucial for informed decision-making in the drug discovery and development pipeline.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with physicochemical properties playing a pivotal role in its success. Among these, solubility is a paramount parameter.[1][2] It dictates the rate and extent to which a compound dissolves in a solvent, a prerequisite for absorption and subsequent systemic availability.[3] More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are poorly soluble in water, a major hurdle for formulation scientists.[2][3] Early and accurate determination of a compound's solubility profile is therefore not merely a routine characterization step but a critical predictive tool for its 'developability'.[4][5]

This compound is an indole derivative. The indole scaffold is a common motif in many natural products and therapeutically active molecules.[6][7] The physicochemical properties of such compounds, including their solubility, are of great interest. This guide will use this compound as a model to illustrate the process of comprehensive solubility profiling in organic solvents, which is essential for various stages of drug development, including synthesis, purification, formulation, and in vitro/in vivo testing.

Physicochemical Profile and Predicted Solubility Behavior of this compound

A predictive understanding of a molecule's solubility can be derived from its structural features. The principle of "like dissolves like" is a fundamental concept in this regard, suggesting that substances with similar polarities are more likely to be soluble in one another.[8][9]

The structure of this compound incorporates several key functional groups that will influence its solubility:

-

Indole Ring System: The indole nucleus itself is a bicyclic aromatic system containing a nitrogen atom. The N-H group can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking interactions.

-

Two Tert-butyl Groups: These are bulky, non-polar (lipophilic) groups that will significantly contribute to the molecule's overall hydrophobicity. Their presence is expected to enhance solubility in non-polar organic solvents.

-

Carbaldehyde Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor. This group will contribute to solubility in polar solvents.

Based on this structure, it is hypothesized that this compound will exhibit moderate to good solubility in a range of organic solvents, with the specific solubility depending on the interplay between the polar and non-polar functionalities of the molecule and the solvent. It is likely to be more soluble in moderately polar to non-polar solvents that can accommodate the large hydrophobic surface area of the tert-butyl groups, while also interacting with the polar aldehyde and indole moieties.

Experimental Determination of Solubility: A Methodological Approach

Two primary types of solubility assays are commonly employed in drug discovery: kinetic and thermodynamic.[4][10][11] Kinetic solubility measures the concentration of a compound in solution after a short incubation period, often starting from a DMSO stock solution.[12][13] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound, determined after a prolonged incubation of the solid material with the solvent until equilibrium is reached.[14][15][16] For a comprehensive profile, both are valuable.

General Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

Detailed Protocol for Thermodynamic Solubility Determination

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.[10]

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, acetonitrile, DMSO) of appropriate purity

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. An amount that ensures undissolved solid remains at the end of the experiment is crucial.